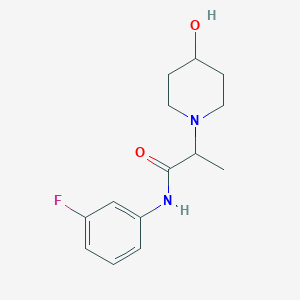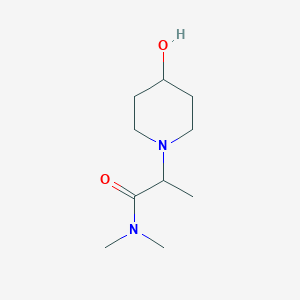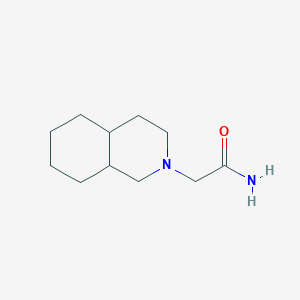![molecular formula C16H21ClN2O B7516292 [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)
[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyclopropyl ketone derivative that has been synthesized through various methods and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been shown to reduce pain and inflammation in rats, as well as improve their mood and behavior. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone is its low toxicity profile, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound to work with. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone. One potential direction is to further explore its therapeutic potential for the treatment of pain and inflammation-related disorders, as well as anxiety and depression-related disorders. Another potential direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it works at the molecular level. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-(2-Chlorophenyl)ethylamine with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then further purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone have been explored in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression-related disorders.
Propiedades
IUPAC Name |
[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-12(14-4-2-3-5-15(14)17)18-8-10-19(11-9-18)16(20)13-6-7-13/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFPZINFTFZWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)


![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


